2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Overview
Description
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of a methoxymethyl group and an aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-bromopyrimidine with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to formylation using a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(Methoxymethyl)-5-pyrimidinecarboxylic acid.
Reduction: 2-(Methoxymethyl)-5-pyrimidinemethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde can be compared with other pyrimidine derivatives such as:
2-(Methoxymethyl)-5-pyrimidinemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(Methoxymethyl)-5-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Methoxymethyl)pyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its aldehyde functional group, which provides distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-(methoxymethyl)pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHMPEMQNVMISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650959 | |
Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-25-6 | |
Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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